molecular formula C14H15NO2S B186707 N-(2,3-dimethylphenyl)benzenesulfonamide CAS No. 126494-77-7

N-(2,3-dimethylphenyl)benzenesulfonamide

Cat. No.: B186707
CAS No.: 126494-77-7
M. Wt: 261.34 g/mol
InChI Key: OXLUYOWIZVRQSU-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with two methyl groups positioned at the 2 and 3 positions of the phenyl ring. This compound is known for its diverse pharmacological activities, including antibacterial and enzyme inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,3-Dimethylphenyl)benzenesulfonamide can be synthesized through the reaction between 2,3-dimethylaniline and benzenesulfonyl chloride in an aqueous basic medium . The reaction typically involves the following steps:

    Starting Materials: 2,3-dimethylaniline and benzenesulfonyl chloride.

    Reaction Medium: Aqueous basic medium, often using sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions of this compound include various alkyl and aryl derivatives, depending on the nucleophile used in the reaction .

Scientific Research Applications

N-(2,3-Dimethylphenyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . By inhibiting this enzyme, the compound can delay glucose absorption, which is beneficial in managing conditions like diabetes. Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and other essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethylphenyl)benzenesulfonamide: Similar in structure but with methyl groups at the 2 and 5 positions.

    N-(2,4-Dimethylphenyl)benzenesulfonamide: Similar in structure but with methyl groups at the 2 and 4 positions.

    N-(3,4-Dimethylphenyl)benzenesulfonamide: Similar in structure but with methyl groups at the 3 and 4 positions.

Uniqueness

N-(2,3-Dimethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 3 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-7-6-10-14(12(11)2)15-18(16,17)13-8-4-3-5-9-13/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLUYOWIZVRQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126494-77-7
Record name 2',3'-DIMETHYLBENZENESULFONANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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